![molecular formula C8H5ClN2 B1297631 5-Chloroquinoxaline CAS No. 62163-09-1](/img/structure/B1297631.png)
5-Chloroquinoxaline
Overview
Description
5-Chloroquinoxaline is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a white to off-white to yellow solid at room temperature .
Synthesis Analysis
5-Chloroquinoxaline can be synthesized using substituted o-phenylenediamines derivative and 1,2-diketone / α-hydroxy ketone . The reaction mixture is stirred at 100 °C in an oil bath, and the reaction is monitored by thin layer chromatography (TLC) . After completion of the reaction, the mixture is cooled to room temperature and quenched by water . The resultant product is filtered/extracted with EtOAc to get the product .Molecular Structure Analysis
The IUPAC name for 5-Chloroquinoxaline is 5-chloroquinoxaline . The InChI code is 1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H .Chemical Reactions Analysis
5-Chloroquinoxaline is an essential intermediate in the synthesis of various drugs . It can react with phosphorus oxychloride to give 7-bromo-2-chloroquinoxaline .Physical And Chemical Properties Analysis
5-Chloroquinoxaline is a white to off-white to yellow solid . It has a molecular weight of 164.59 .Scientific Research Applications
Synthesis and Reactivity
Quinoxaline, including 5-Chloroquinoxaline, has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .
Dye and Fluorescent Material Production
Quinoxaline scaffolds have been used in the design and development of dyes and fluorescent materials . These materials have a wide range of applications, including in the textile industry, biological imaging, and optoelectronics.
Electroluminescent Material Production
Quinoxaline is used in the production of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field and are used in a wide range of applications, including lighting, displays, and sensors.
Solar Cell Applications
Quinoxaline has been used in the development of organic sensitizers for solar cell applications . These sensitizers are used to improve the efficiency of solar
Mechanism of Action
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . Therefore, it is plausible that 5-Chloroquinoxaline may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
One study on a related compound, chloroquinoxaline sulfonamide, reported that its pharmacokinetics were nonlinear over a certain dose range . The decline in plasma concentration was fitted to a three-compartment, open linear model, with a terminal half-life ranging from 28 to 206 hours . .
Safety and Hazards
Future Directions
Quinoxaline derivatives, including 5-Chloroquinoxaline, have broad applications in medicine, pharmacology, and pharmaceutics . They exhibit a wide range of pharmacological activities and are used in the treatment of various diseases . Future research may focus on the development of more potent therapeutic agents based on quinoxaline derivatives .
properties
IUPAC Name |
5-chloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVFVMARCHULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344371 | |
Record name | 5-Chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoxaline | |
CAS RN |
62163-09-1 | |
Record name | 5-Chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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